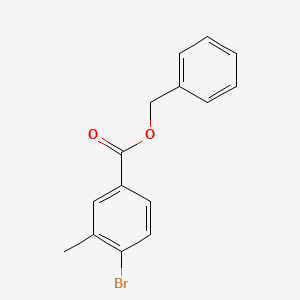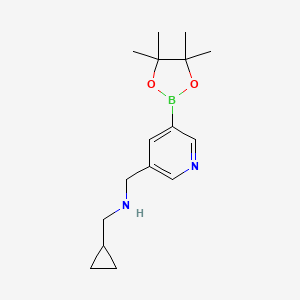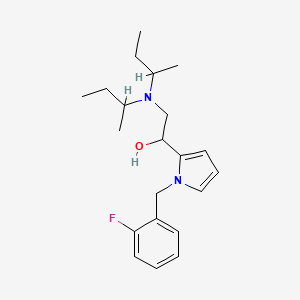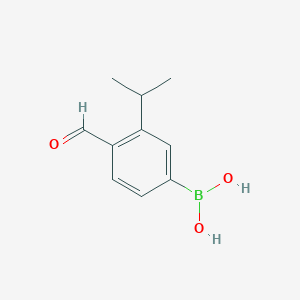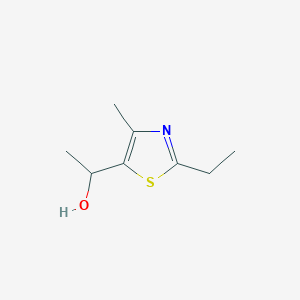
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol
説明
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is an organic compound with the molecular formula C8H13NOS . It has a molecular weight of 171.26 .
Molecular Structure Analysis
The structure of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.科学的研究の応用
Antimicrobial Activity
Thiazoles, including 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol , have been studied for their antimicrobial properties. They are found to be effective against a range of bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents .
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. This makes them interesting for cancer research, where they could be used to design new chemotherapeutic agents that target specific cancer cells while minimizing side effects .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of thiazole compounds are well-documented. They can be used to develop new drugs that relieve pain and reduce inflammation, potentially with fewer side effects compared to current medications .
Neuroprotective Effects
Thiazoles have shown promise in neuroprotection, which is the preservation of neuronal structure and function. Compounds like 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol could be used in the treatment of neurodegenerative diseases by protecting neurons from damage .
Antiviral Activity
Thiazole derivatives have been explored for their antiviral activities, including against HIV. This application is particularly important in the ongoing search for effective treatments for viral infections that are resistant to current antiviral drugs .
Antidiabetic Activity
Some thiazole derivatives have been found to exhibit antidiabetic activity, suggesting a potential use in managing diabetes. They may work by influencing metabolic pathways related to glucose and insulin regulation .
作用機序
Target of Action
Thiazole compounds are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The mode of action of thiazole compounds can vary greatly depending on the specific compound and its targets. For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
The molecular and cellular effects of thiazole compounds can include changes in cell signaling, gene expression, and cellular metabolism. Some thiazole compounds have been found to have analgesic and anti-inflammatory activities .
特性
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h6,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXPDSIATYONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



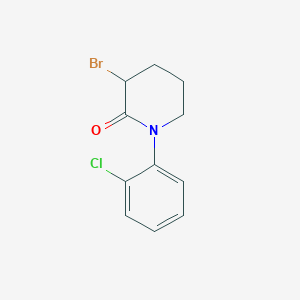
![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)
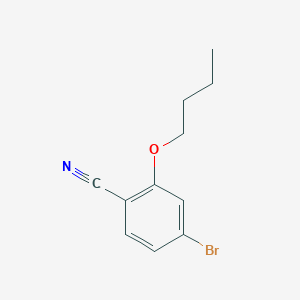
![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)

![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)
